(S)-苯甲基 2-((S)-2-((S)-2-氨基-4-苯基丁酰胺)-4-甲基戊酰胺)-3-苯基丙酸盐 2,2,2-三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

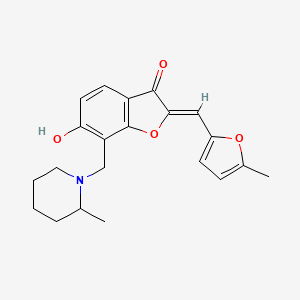

The compound "(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate" is a complex molecule that likely has applications in medicinal chemistry due to its peptidic nature and the presence of trifluoroacetate, which is often used in pharmaceuticals for its ability to improve the pharmacokinetic properties of drug molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate involved a Reformatsky reaction followed by N-debenzylation and coupling to a peptide sequence to yield a potential proteinase inhibitor . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as the use of benzyl N-phenyl-2,2,2-trifluoroacetimidate for O-benzylation, which is a stable reagent and can react with sterically hindered alcohols and base-sensitive hydroxy esters .

Molecular Structure Analysis

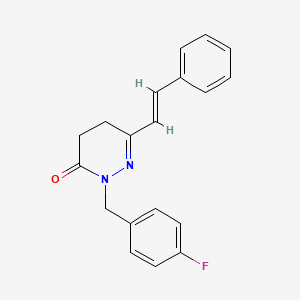

The molecular structure of the compound includes multiple stereocenters, indicating that it is chiral. The presence of benzyl and phenyl groups suggests aromatic interactions could be significant in its molecular behavior. The compound also contains amide bonds, which are characteristic of peptides and are known for their stability and role in protein structure. The complexation behavior of similar aromatic acids and their conjugate bases with cyclodextrins has been studied, which can provide insights into the potential interactions of the compound with biological molecules .

Chemical Reactions Analysis

The compound contains functional groups such as amides and esters, which are susceptible to hydrolysis under certain conditions. The trifluoroacetate moiety could be involved in acylation reactions, as seen in the synthesis of heterocyclic systems where trifluoroacetic anhydride is used for acylation . The benzyl group could potentially be removed through debenzylation reactions, which could be a step in the modification or activation of the compound for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its functional groups. The presence of the trifluoroacetate group typically increases the acidity of adjacent protons and can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The aromatic rings could contribute to the compound's UV absorption characteristics, making it detectable by UV spectroscopy. The compound's chiral centers would also mean that it could exist in multiple stereoisomeric forms, each potentially having different biological activities.

科学研究应用

合成和表征

- 已合成与指定化学物质相似的化合物,例如 2-(2-溴-3-甲基丁酰胺)-3-苯基丙酸甲酯,并分析了它们的晶体结构。这些化合物表现出低细胞毒性,并且在测试浓度下没有抗菌和抗炎活性,表明具有结合在药物中的潜力 (Yancheva 等人,2015 年)。

生物活性筛选

- 已对类似的化合物(如 2-(2-溴-3-甲基丁酰胺)-3-苯基丙酸甲酯)的细胞毒性、抗炎和抗菌活性进行了评估。研究结果表明,由于这些化合物细胞毒性低且没有抗菌和抗炎活性,因此它们有可能作为药物中的安全成分 (Yancheva 等人,2015 年)。

DNA 结合研究

- 已研究了类似化合物衍生物与 DNA 的相互作用。这些研究涉及实验和理论技术,包括光谱学和分子对接,表明通过插入和外部结合与 DNA 自发相互作用 (Arshad 等人,2017 年)。

对映选择性合成

- 已经对类似化合物的对映纯衍生物进行了研究,说明了这些化合物的有效合成方法。此类研究有助于为相关化合物的合成新途径的发展做出贡献 (Aguirre 等人,2006 年)。

黄嘌呤氧化酶抑制特性

- 研究评估了类似化合物对黄嘌呤氧化酶的抑制活性,黄嘌呤氧化酶是一种参与嘌呤代谢分解的酶。然而,这些化合物没有显示出显着的抑制作用,表明它们适合其他生物学作用 (Smelcerovic 等人,2016 年)。

杂环体系的合成

- 研究探索了使用类似化合物作为各种杂环体系合成的前体,为开发用于潜在药物应用的新型有机化合物做出了贡献 (Toplak 等人,1999 年)。

氨基酸模拟物的合成

- 研究表明,类似化合物的衍生物可用于合成氨基酸模拟物,这对于开发新的治疗剂至关重要 (Zaman 等人,2005 年)。

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXVEBLWELMLGM-BJRQXHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)